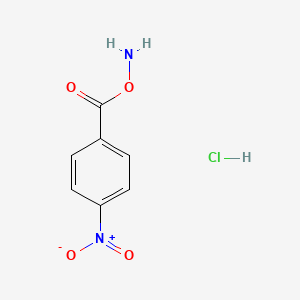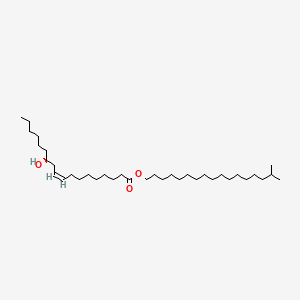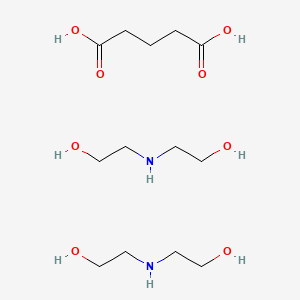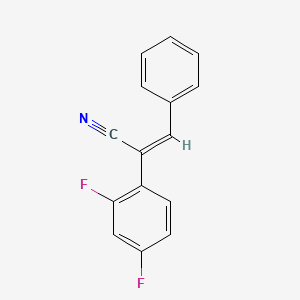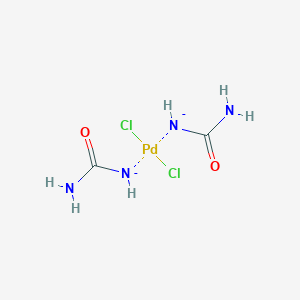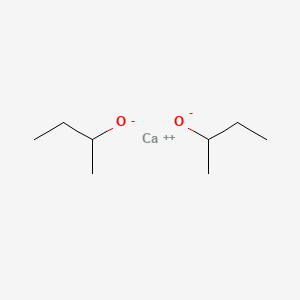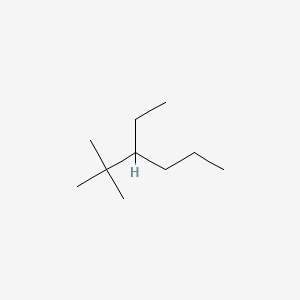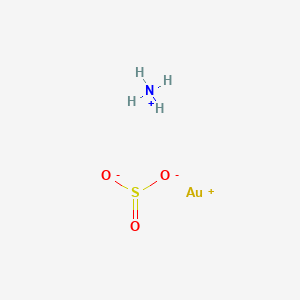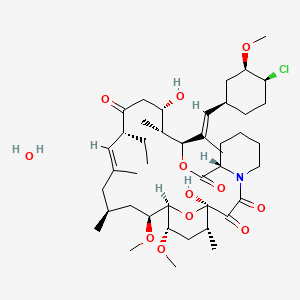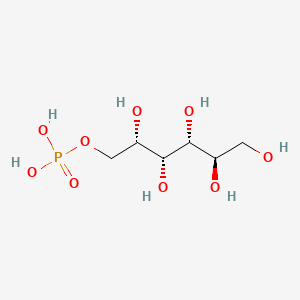
(Isodecanoato-O)(neodecanoato-O)calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isodecanoato-O)(neodecanoato-O)calcium is an organometallic compound with the molecular formula C20H38CaO4. It is composed of calcium ions coordinated with isodecanoate and neodecanoate ligands. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Isodecanoato-O)(neodecanoato-O)calcium can be synthesized through the reaction of calcium hydroxide with a mixture of isodecanoic acid and neodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane under reflux conditions. The calcium hydroxide reacts with the carboxylic acids to form the calcium salt, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide is reacted with isodecanoic acid and neodecanoic acid under controlled temperature and pressure conditions. The product is then subjected to purification processes such as distillation and crystallization to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(Isodecanoato-O)(neodecanoato-O)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and the corresponding carboxylic acids.
Reduction: It can be reduced to form calcium metal and the corresponding hydrocarbons.
Substitution: The ligands in this compound can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of other carboxylic acids or their derivatives in the presence of a catalyst.
Major Products Formed
Oxidation: Calcium oxide and isodecanoic acid/neodecanoic acid.
Reduction: Calcium metal and isodecane/neodecane.
Substitution: New calcium carboxylates with different carboxylate ligands.
Aplicaciones Científicas De Investigación
(Isodecanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in calcium signaling pathways and as a calcium supplement in cell culture media.
Medicine: Explored for its potential use in drug delivery systems and as a component in bone regeneration materials.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of (isodecanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The compound’s effects are mediated through calcium-dependent signaling pathways, which play a crucial role in numerous biological processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (Isodecanoato-O)(neodecanoato-O)lead
- (Isodecanoato-O)(neodecanoato-O)manganese
- (Isodecanoato-O)(neodecanoato-O)iron
- (Isodecanoato-O)(neodecanoato-O)zinc
- (Isodecanoato-O)(neodecanoato-O)nickel
- (Isodecanoato-O)(neodecanoato-O)copper
- (Isodecanoato-O)(neodecanoato-O)cobalt
Uniqueness
(Isodecanoato-O)(neodecanoato-O)calcium is unique due to its specific combination of isodecanoate and neodecanoate ligands, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Propiedades
Número CAS |
85896-55-5 |
|---|---|
Fórmula molecular |
C20H38CaO4 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
calcium;7,7-dimethyloctanoate;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
CMQAGGZHIIEKNP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



